molecular formula C24H25N3O4S B2417694 3-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]thieno[3,2-d]pyrimidin-3-yl]-N-(furan-2-ylmethyl)propanamide CAS No. 866015-80-7

3-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]thieno[3,2-d]pyrimidin-3-yl]-N-(furan-2-ylmethyl)propanamide

Cat. No.: B2417694
CAS No.: 866015-80-7
M. Wt: 451.54
InChI Key: WRMVGUPBHYTMPP-UHFFFAOYSA-N
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Description

3-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]thieno[3,2-d]pyrimidin-3-yl]-N-(furan-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C24H25N3O4S and its molecular weight is 451.54. The purity is usually 95%.
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Biological Activity

The compound 3-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]thieno[3,2-d]pyrimidin-3-yl]-N-(furan-2-ylmethyl)propanamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A thieno[3,2-d]pyrimidine core.
  • Dioxo and furan substituents that may influence its biological activity.

The structural formula can be represented as follows:

C20H22N4O3S\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

Research indicates that compounds with similar structures often act through multiple mechanisms, including:

  • Enzyme Inhibition : Many thieno-pyrimidine derivatives inhibit key enzymes involved in cellular signaling pathways.
  • Receptor Modulation : These compounds may interact with various receptors, influencing physiological responses.
  • Antiproliferative Effects : Studies suggest potential anticancer activity by inducing apoptosis in cancer cells.

Anticancer Activity

Several studies have demonstrated the anticancer potential of thieno-pyrimidine derivatives:

  • In Vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. For instance, it showed an IC50 value in the low micromolar range against leukemia cells (approximately 0.5 µM) .
  • Mechanistic Insights : The compound was found to induce cell cycle arrest and apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific kinases:

  • MEK1/2 Kinases : Similar compounds have demonstrated potent inhibition of the MEK1/2 pathway, which is crucial in many cancers . This inhibition leads to reduced phosphorylation of ERK1/2 and downstream targets.

Study 1: In Vivo Efficacy

A recent study assessed the in vivo efficacy of a related thieno-pyrimidine derivative in a mouse model of cancer:

  • Methodology : Mice bearing xenograft tumors were treated with the compound at varying doses (5 mg/kg to 20 mg/kg).
  • Results : Tumor growth was significantly inhibited at doses above 10 mg/kg, with a maximum reduction observed at 20 mg/kg after two weeks of treatment .

Study 2: Toxicological Assessment

An evaluation of the safety profile was conducted:

  • Findings : The compound exhibited a favorable safety profile with no significant adverse effects noted at therapeutic doses. Toxicokinetic studies indicated good bioavailability and rapid clearance from systemic circulation .

Data Table

Biological ActivityObserved EffectIC50 (µM)Reference
Anticancer (Leukemia)Cytotoxicity0.5
MEK1/2 InhibitionReduced ERK phosphorylation0.3
Tumor Growth Inhibition (In Vivo)Significant reduction at 20 mg/kgN/A

Properties

IUPAC Name

3-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]thieno[3,2-d]pyrimidin-3-yl]-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-15-11-16(2)19(17(3)12-15)14-27-20-7-10-32-22(20)23(29)26(24(27)30)8-6-21(28)25-13-18-5-4-9-31-18/h4-5,7,9-12H,6,8,13-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMVGUPBHYTMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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